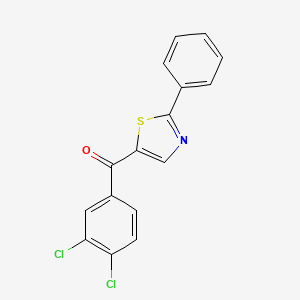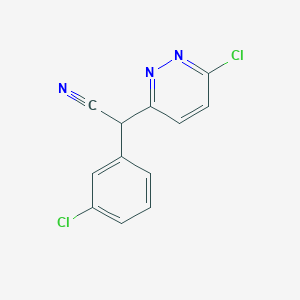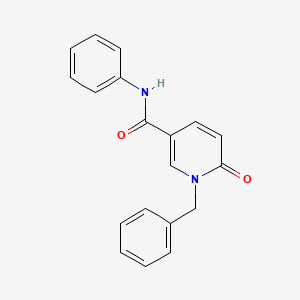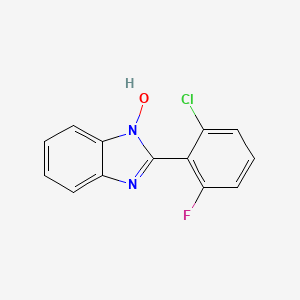![molecular formula C17H18ClNO4S B3036224 2,6-Dimethylphenyl 2-[4-chloro(methylsulfonyl)anilino]acetate CAS No. 339019-09-9](/img/structure/B3036224.png)
2,6-Dimethylphenyl 2-[4-chloro(methylsulfonyl)anilino]acetate
Übersicht
Beschreibung
2,6-Dimethylphenyl 2-[4-chloro(methylsulfonyl)anilino]acetate, also known as DMPA 2-CMS, is an organic compound with a variety of applications in scientific research. It is a colorless crystalline solid with a melting point of 114-116°C and a molecular weight of 312.54 g/mol. DMPA 2-CMS is an important reagent in organic synthesis and has been used extensively in the preparation of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products.
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Structural Analysis
The study of the sulfonation of methyl phenyl sulfate with concentrated aqueous sulfuric acid reveals insights into the behavior of related compounds such as 2,6-dimethylaniline and its N-methylsulfonyl derivative. This research is critical in understanding the sulfonation process of similar complex molecules (Wit, D., Woldhuis, A., & Cerfontain, H., 2010).
The structure of 4-Chloro-N-(3,4-dimethylphenyl)benzenesulfonamide, a closely related compound, has been extensively studied, providing insight into the structural characteristics of similar sulfonyl aniline derivatives. This research contributes to a deeper understanding of molecular geometries and interactions in related chemical compounds (Gowda, B., Foro, S., Nirmala, P., & Fuess, H., 2010).
In studies involving triorganotin(IV) compounds, chloro- and (2,6-dimethylphenoxy)triorganostannanes have been reacted to form pentacoordinate stannate complexes. This research is valuable for understanding the solution-phase behavior and solid-state structures of similar anionic Sn(IV) species (Suzuki, M., Son, I., Noyori, R., & Masuda, H., 1990).
Mechanistic Insights and Chemical Transformations
Research on the chlorination of aryl acetates like 2,6-dimethylphenyl acetate offers insights into reaction rates and products, providing valuable knowledge on the mechanisms and effects of chlorination in similar chemical structures (Mare, P., Hannan, B. N. B., & Isaacs, N., 1977).
Investigations into the biotransformation of chemical carcinogens have identified modified anilines, such as 4-chloro-2-hydroxyaniline, as metabolites. This research is crucial for understanding the metabolic pathways and transformation of similar aniline derivatives (Kolar, G., & Schlesiger, J., 1975).
Studies on pyrimidine derivatives, including reactions with compounds like 4-chloro-2, 6-dimethylpyrimidine, contribute to the understanding of nucleophilic substitution reactions with carbanions, which is essential for the synthesis and modification of similar chemical entities (Yamanaka, H., Ogawa, S., & Konno, S., 1981).
Eigenschaften
IUPAC Name |
(2,6-dimethylphenyl) 2-(4-chloro-N-methylsulfonylanilino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4S/c1-12-5-4-6-13(2)17(12)23-16(20)11-19(24(3,21)22)15-9-7-14(18)8-10-15/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIXZAQVMZXPIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylphenyl 2-[4-chloro(methylsulfonyl)anilino]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Bromobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B3036143.png)
![5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B3036147.png)
![(4-Bromophenyl)[2-(methylamino)-1,3-thiazol-5-yl]methanone](/img/structure/B3036149.png)
![[1,1'-Biphenyl]-4-yl(2-phenyl-1,3-thiazol-5-yl)methanone](/img/structure/B3036150.png)

![3-[(2,4-dichlorobenzyl)oxy]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3036153.png)

![3-[(4-chlorobenzyl)oxy]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3036155.png)

![2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N~1~,N~3~-diphenylmalonamide](/img/structure/B3036158.png)
![2-[3,4-bis(2,4-dichlorobenzoyl)-1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile](/img/structure/B3036160.png)
![2-(3-chlorophenyl)-5-[(E)-2-methoxy-2-phenylethenyl]furan](/img/structure/B3036161.png)
![2-(2-chlorophenyl)-5-[(E)-2-methoxy-2-phenylethenyl]furan](/img/structure/B3036162.png)
